N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 3-hydroxypropyl chain substituted with a 1-methylpyrrole moiety. The benzene ring is modified with methoxy (4-position) and methyl (2-position) groups. The sulfonamide group is a common pharmacophore in drug design, often contributing to target binding and metabolic stability .
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-12-11-13(22-3)6-7-16(12)23(20,21)17-9-8-15(19)14-5-4-10-18(14)2/h4-7,10-11,15,17,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZOIYKASGOCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a complex structure that includes a pyrrole ring and a sulfonamide group. Understanding the structure is crucial for elucidating its biological activity.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Viral Replication : Some derivatives have shown antiviral properties by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication, particularly against Hepatitis B virus (HBV) .
- Kinase Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific kinases involved in cancer progression. For example, benzamide derivatives have demonstrated moderate to high potency as RET kinase inhibitors .
- Cellular Signaling Modulation : The compound may also affect cellular signaling pathways by targeting protein-protein or protein-DNA interactions, which is critical in various biological processes .
Antiviral Activity
A study evaluating the antiviral potential of related compounds found that certain derivatives effectively reduced viral load in infected cells. The mechanism was linked to the upregulation of A3G levels, enhancing the host's antiviral response .
Anticancer Properties
In vitro studies on similar sulfonamide derivatives indicated promising results in inhibiting cancer cell proliferation. These compounds were shown to induce apoptosis in various cancer cell lines through modulation of key signaling pathways .
Case Study 1: Hepatitis B Virus Inhibition
In vivo studies using animal models demonstrated that a derivative of the compound significantly reduced HBV replication. The treatment led to an increase in A3G levels, suggesting a direct correlation between the compound's activity and the host's antiviral defenses .
Case Study 2: RET Kinase Inhibition
A series of synthesized benzamide derivatives were tested for their ability to inhibit RET kinase activity. The most potent compounds exhibited significant inhibition of cell proliferation driven by RET mutations, highlighting their potential as therapeutic agents in cancer treatment .
Data Tables
| Study | Compound | Activity | Mechanism |
|---|---|---|---|
| Hepatitis B Virus Study | N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl) | Reduced viral load in vivo | Increased A3G levels |
| RET Kinase Inhibition Study | Benzamide Derivatives | Inhibited cancer cell proliferation | Kinase inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
Table 1: Key Structural and Physical Comparisons
Key Observations:
- Core Structure Diversity : The target compound’s benzenesulfonamide core differs from benzimidazole (), chromene-pyrazolopyrimidine (), and quinazoline () derivatives. These structural variations influence target selectivity and pharmacokinetic profiles.
- Pyrrole Moieties : Both the target compound and share a 1-methylpyrrole group, which may enhance lipophilicity and modulate interactions with hydrophobic binding pockets .
- Melting Points : The chromene-pyrazolopyrimidine derivative () exhibits a higher melting point (175–178°C) compared to benzimidazole analogs (92–96°C), likely due to increased aromatic stacking and hydrogen bonding from the chromene-oxygen and fluorophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
